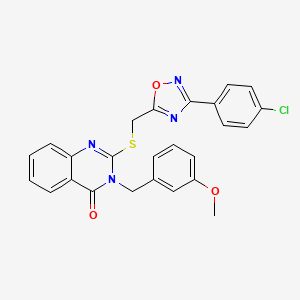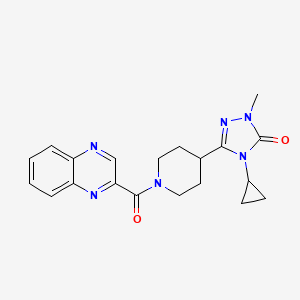
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would be characterized by a pyrazole ring, two aldehyde groups, and a phenylsulfanyl group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and reactions with the carbonyl groups if present . The phenylsulfanyl group can also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would depend on its exact structure. Pyrazoles generally have high melting points and are resistant to reduction .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The study of pyrazole derivatives, including those with sulfanyl groups, often focuses on their synthesis and characterization. For example, research on the synthesis of various pyrazole derivatives through reactions with alcohols or aldehydes has led to the discovery of new biologically active compounds. These compounds are analyzed using techniques such as high-performance liquid chromatography (HPLC), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy (Keiko et al., 2008), demonstrating the importance of structural analysis in understanding their properties and potential applications.
Antimicrobial and Antifungal Applications
- Compounds structurally related to "4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde" have been evaluated for their antimicrobial and antifungal activities. For instance, derivatives of pyrazole carbaldehydes have been synthesized and shown to possess significant antimicrobial properties against a range of bacterial and fungal strains (Hamed et al., 2020). This suggests potential applications in developing new antimicrobial agents.
Catalytic and Chemical Synthesis Applications
- Research on sulfur-containing pyrazole derivatives has demonstrated their utility as catalysts in various chemical reactions. For instance, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, indicating the potential of sulfur-containing pyrazole compounds in facilitating chemical syntheses (Tayebi et al., 2011).
Antioxidant and Anti-inflammatory Activities
- Pyrazole derivatives have been studied for their antioxidant and anti-inflammatory activities. Synthesis of specific pyrazole carbaldehydes and their evaluation has highlighted significant biological activities, including the potential for treating inflammatory conditions and oxidative stress (Sudha et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-phenylsulfanylpyrazolidine-1,2-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-8-12-6-11(7-13(12)9-15)16-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWCTTZUNDAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2871525.png)

![3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B2871528.png)


![N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide](/img/structure/B2871533.png)
![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2871536.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)
